![molecular formula C16H17FN2O3S2 B5635661 N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5635661.png)
N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a compound likely of interest for its unique chemical structure combining a piperidine ring, a sulfonyl group, and fluorophenyl groups. Such compounds are often explored for their potential pharmacological activities or as intermediates in organic synthesis.
Synthesis Analysis
Compounds with similar structural features are synthesized through multi-step reactions that may involve nucleophilic substitution, amide bond formation, and sulfonylation. For instance, synthesis routes for piperidine derivatives often start from piperidine or a substituted piperidine, followed by the introduction of sulfonyl and fluorophenyl groups through respective reagents and conditions (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy, providing detailed information on the arrangement of atoms, bond lengths, angles, and the overall 3D structure. The presence of a sulfonyl group adjacent to the piperidine ring and the fluorophenyl group could influence the compound's electronic properties and molecular conformation (Li et al., 2008).
properties
IUPAC Name |
N-(2-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-16(20)12-7-9-19(10-8-12)24(21,22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWLGGIDZNMDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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